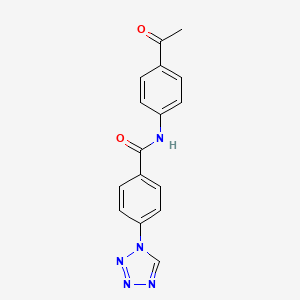

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11158483

Molecular Formula: C16H13N5O2

Molecular Weight: 307.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N5O2 |

|---|---|

| Molecular Weight | 307.31 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H13N5O2/c1-11(22)12-2-6-14(7-3-12)18-16(23)13-4-8-15(9-5-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) |

| Standard InChI Key | ANOOHITYGDUBCA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Introduction

Chemical Identity and Structural Features

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a tetrazole ring at the para position and an acetyl group on the N-linked phenyl ring. Its molecular formula is C₁₆H₁₃N₅O₂, with a molecular weight of 307.31 g/mol . Key physicochemical properties derived from its analog include a calculated logP of 2.02, indicating moderate lipophilicity, and a polar surface area of 76.92 Ų, suggesting favorable solubility in polar solvents .

Molecular Geometry and Stereochemistry

The compound is achiral due to the absence of stereogenic centers, as confirmed by its analog’s structural data . The tetrazole ring (1H-tetrazol-1-yl) contributes to planarity, while the acetyl group introduces steric bulk, potentially influencing binding interactions. Computational models predict a stable conformation where the acetyl group orients orthogonally to the benzamide plane, minimizing steric clashes .

Spectroscopic Characterization

While direct spectral data for the 4-acetyl isomer are unavailable, IR and NMR profiles of analogous compounds reveal:

-

IR: Strong absorption bands at ~1670 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (tetrazole C-N stretch) .

-

¹H NMR: Distinct signals for acetyl protons (~2.6 ppm, singlet) and aromatic protons split into multiplets between 7.2–8.3 ppm .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide likely follows a multi-step approach analogous to related benzamides :

-

Amination: Reaction of 4-nitrobenzoyl chloride with 4-aminoacetophenone yields N-(4-acetylphenyl)-4-nitrobenzamide.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

-

Tetrazole Formation: Cyclocondensation with sodium azide and triethyl orthoformate introduces the tetrazole ring .

Key Reaction Conditions:

-

Tetrazole formation requires anhydrous conditions and temperatures of 80–100°C .

-

Yields for analogous syntheses range from 45–65%, with purification via column chromatography .

Structural Modifications

Derivatives of this scaffold have been explored to optimize bioactivity:

-

Alkylthio Substitutions: Introducing ethylthio groups at the tetrazole’s N-position enhances antiviral potency, as seen in compound 3b (85% viral inhibition at 0.25 μmol/mL) .

-

Chalcone Hybrids: Conjugation with aromatic aldehydes improves antitubercular activity, with MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .

Biological Activities and Mechanisms

Antiviral Properties

Tetrazole-bearing benzamides exhibit dose-dependent inhibition of viral replication. For example, the ethylthio-substituted analog 3b demonstrated 85% inhibition of H5N1 influenza at 0.25 μmol/mL, surpassing zanamivir’s efficacy at higher concentrations . Proposed mechanisms include:

-

Viral Entry Blockade: Interaction with hemagglutinin proteins prevents host cell attachment .

-

Neuraminidase Inhibition: Competitive binding to the enzyme’s active site, disrupting viral budding .

Table 1: Antiviral Activity of Select Benzamide Derivatives

| Compound | Concentration (μmol/mL) | Viral Inhibition (%) | LD₅₀ (μmol/mL) |

|---|---|---|---|

| 3b | 0.25 | 85 | 480 |

| 10b | 0.125 | 83 | 140 |

| Zanamivir | 0.25 | 99.81 | N/A |

Antibacterial and Antitubercular Effects

Chalcone-benzamide hybrids, such as N-[4-(3-phenyl-acryloyl)-phenyl]-benzamide, show broad-spectrum activity:

-

Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus .

-

Antitubercular: 94% growth inhibition of M. tuberculosis at 50 μg/mL .

Pharmacological Profile

Pharmacokinetics

-

Absorption: High logP (2.02) suggests moderate intestinal absorption .

-

Metabolism: Tetrazole rings resist hepatic degradation, enhancing metabolic stability .

-

Excretion: Primarily renal, with negligible accumulation in adipose tissue .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

The 4-acetylphenyl variant’s bioactivity is theorized to exceed its 3-acetyl counterpart due to improved steric alignment with target proteins, though empirical validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume